molecular formula C12H14O3 B160681 5-Benzoylpentanoic acid CAS No. 4144-62-1

5-Benzoylpentanoic acid

Cat. No.: B160681
CAS No.: 4144-62-1
M. Wt: 206.24 g/mol
InChI Key: AIEMSTCGCMIJTI-UHFFFAOYSA-N
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Description

It is a white to almost white crystalline powder with a melting point of 76-78°C . This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Benzoylpentanoic acid can be synthesized through several methods. One common synthetic route involves the Friedel-Crafts acylation of valeric acid with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

5-Benzoylpentanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Benzoylpentanoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It can be used in studies involving enzyme inhibition and metabolic pathways.

    Medicine: Research into its potential therapeutic effects and drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Benzoylpentanoic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes, affecting metabolic processes. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Benzoylpentanoic acid is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its benzoyl group and pentanoic acid chain provide distinct reactivity and properties compared to similar compounds .

Biological Activity

5-Benzoylpentanoic acid is an organic compound with the chemical formula C₁₃H₁₂O₂ and a CAS number of 4144-62-1. This compound has garnered attention in recent years due to its potential biological activities, particularly in the context of cancer research and cellular metabolism. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound consists of a pentanoic acid chain substituted with a benzoyl group at the 5-position. Its structure can be represented as follows:

C13H12O2\text{C}_{13}\text{H}_{12}\text{O}_{2}
PropertyValue
Molecular Weight204.24 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
CAS Number4144-62-1

Anti-Proliferative Effects

Recent studies have demonstrated that this compound exhibits significant anti-proliferative activity against various cancer cell lines. Specifically, it has been shown to inhibit the growth of MDA-MB-231 (triple-negative breast cancer) and HCT116 (colorectal cancer) cells.

The proposed mechanism for the anti-proliferative effects of this compound involves the disruption of phospholipid metabolism through the inhibition of phosphoinositide phospholipase C (PI-PLC). This inhibition leads to alterations in cellular morphology and metabolism, shifting cells from lipid-based to glucose-based energy sources, which is crucial for cancer cell survival and proliferation .

Case Studies

  • Study on Thieno[2,3-b]pyridine Derivatives :
    A study evaluated various thieno[2,3-b]pyridine analogues, including those containing benzoyl moieties similar to this compound. The results indicated that compounds with a benzoyl group exhibited IC₅₀ values ranging from 120 nM to 350 nM against MDA-MB-231 and HCT116 cells, demonstrating a strong correlation between structural modifications and increased anti-proliferative activity .
  • Histone Deacetylase Inhibition :
    Another relevant study indicated that derivatives of benzoyl compounds could act as inhibitors of histone deacetylase (HDAC), which is involved in regulating gene expression related to cell proliferation and survival. This suggests that this compound may also influence epigenetic mechanisms contributing to its biological activity .

Efficacy in Cell Lines

The efficacy of this compound was assessed using various assays:

  • Thymidine Incorporation Assay : This assay revealed that several benzoyl derivatives significantly inhibited thymidine incorporation in HCT116 cells by over 85%, indicating potent anti-proliferative properties .
  • Cell Morphology Changes : Treatment with this compound resulted in observable changes in cell morphology, such as membrane blebbing, which are indicative of apoptosis .

Properties

IUPAC Name

6-oxo-6-phenylhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c13-11(8-4-5-9-12(14)15)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIEMSTCGCMIJTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40194356
Record name delta-Benzoylvaleric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40194356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4144-62-1
Record name 5-Benzoylvaleric acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4144-62-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name delta-Benzoylvaleric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004144621
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4144-62-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11351
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name delta-Benzoylvaleric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40194356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In this example, a solution of 0.1191 g (1.03 mmol) of N-hydroxysuccinimide, 1.1730 g (7.31 mmol) of cyclohexylbenzene and 0.1330 g (0.53 mmol) of cobalt acetate tetrahydrate in 40 ml of acetic acid was heated to 100° C. in a Parr Hastelloy reactor with temperature and pressure transducer. After the temperature reached 100° C., 745 psi of CO2 was introduced into the reactor, then 120 psi of O2 was added slowly to the reactor. The mixture was stirred under pressure for six hours at 100° C., then the pressure was released, and the mixture was cooled to room temperature. The mixture solution was extracted with ethyl acetate then washed with a saturated NaCl solution in water and, dried over Na2SO4 to yield pure white solid 5-benzoylvaleric acid (about 70% yield) after extraction by ethyl acetate with analyses by GC-MS and NMR.
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0.1191 g
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1.173 g
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Hastelloy
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40 mL
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0.133 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 6-oxo-6-phenylhexanoic acid (also known as 5-benzoylpentanoic acid) in the context of biphenyl degradation?

A: 6-oxo-6-phenylhexanoic acid is a key intermediate in the newly proposed metabolic pathway for the degradation of biphenyl and related compounds. Research suggests that it is generated from 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid (HOPDA) through enzymatic transformations. [, ] This pathway highlights a new route for the breakdown of biphenyl, a significant environmental pollutant.

Q2: The provided research mentions a "HOPDA reducing enzyme." What role does this enzyme play in the metabolic pathway, and how was 6-oxo-6-phenylhexanoic acid implicated in this process?

A: The HOPDA reducing enzyme is crucial for converting HOPDA to downstream metabolites. Specifically, the research identified an isozyme, HOPDA reducing enzyme III, that selectively reduces a specific double bond within the HOPDA molecule. [] While the papers don't directly link this enzyme's action to the formation of 6-oxo-6-phenylhexanoic acid, they demonstrate the enzymatic transformations occurring within this pathway, ultimately leading to the formation of various breakdown products, including 6-oxo-6-phenylhexanoic acid. [, ]

Q3: One study mentions the co-crystal structure of 3-hydroxydecanoyl-(acyl carrier protein) dehydratase from Yersinia pestis with 6-oxo-6-phenylhexanoic acid. [] What is the significance of this finding?

A: Although the abstract lacks details, the co-crystallization of 6-oxo-6-phenylhexanoic acid with 3-hydroxydecanoyl-(acyl carrier protein) dehydratase from Yersinia pestis suggests a potential interaction between this enzyme and the compound. [] Further research is needed to understand the nature and implications of this interaction. This finding could point towards a broader role of 6-oxo-6-phenylhexanoic acid in bacterial metabolism or potentially as a starting point for the development of novel antimicrobial agents.

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